

Van der Waals Forces in MoS₂ Heterostructures: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Molybdenum disulfide*

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This technical guide provides a comprehensive overview of the critical role of van der Waals (vdW) forces in **molybdenum disulfide** (MoS₂) heterostructures. The content delves into the fundamental nature of these interactions, their impact on the physicochemical properties of MoS₂-based heterostructures, and the experimental and computational methodologies used for their characterization. This document is intended to serve as a valuable resource for researchers and professionals working in materials science, nanotechnology, and related fields, offering insights that can inform the design and development of novel applications.

The Core Significance of Van der Waals Forces in MoS₂ Heterostructures

Molybdenum disulfide (MoS₂) is a transition metal dichalcogenide (TMD) that has garnered significant research interest due to its unique electronic and optical properties, particularly in its monolayer form.^[1] When MoS₂ is combined with other two-dimensional (2D) materials, such as graphene, hexagonal boron nitride (h-BN), or other TMDs, it forms van der Waals heterostructures.^[1] These structures are not held together by strong covalent bonds, but rather by weaker, non-covalent van der Waals forces.^[2] These forces, though subtle, are paramount in dictating the overall properties of the heterostructure.

The vdW interactions govern the interlayer spacing, stacking arrangement, and relative orientation between the constituent layers.^[3] These structural parameters, in turn, have a

profound influence on the electronic band structure, charge transfer dynamics, excitonic behavior, and phononic properties of the heterostructure.[4][5] The ability to tune these properties by manipulating the vdW interactions, for instance through strain engineering or by selecting different stacking materials, opens up a vast design space for novel electronic and optoelectronic devices.[4]

Quantitative Analysis of Interlayer Interactions

The precise nature of the van der Waals forces in MoS₂ heterostructures can be quantified through several key parameters, including interlayer distance and binding energy. These parameters are influenced by the constituent materials, the presence of strain, and the relative twist angle between the layers.

Table 1: Interlayer Distance and Binding Energy in MoS₂ Heterostructures

Heterostructure	Interlayer Distance (Å)	Binding Energy (meV/atom or meV/C atom)	Notes
MoS ₂ /Graphene	3.414	-39 meV/C atom	Equilibrium distance. [6]
MoS ₂ /Graphene	3.63	-22.357 meV/atom	
MoS ₂ /h-BN	3.566	-	Encapsulated h-BN/MoS ₂ /h-BN structure.[7]
MoS ₂ /WS ₂	6.23	-	Natural equilibrium state.[5][8]
Bilayer MoS ₂ (A-A' stacking)	6.14 (experimental)	-	
Bilayer MoS ₂ (A-B stacking)	6.24	-	PBE-D calculation.

Table 2: Influence of Strain on Interlayer Distance and Binding Energy in MoS₂/Graphene Heterostructures

Biaxial Strain (%)	Interlayer Distance (Å)	Binding Energy
-4	3.246	Negative
-2	3.386	Negative
+2	3.423	Positive
+6	3.453	Positive

Note: A negative binding energy indicates an attractive interaction, while a positive value suggests a repulsive interaction under tensile strain.[\[6\]](#)

Table 3: Frictional Forces in MoS₂ Heterostructures

Heterostructure	Number of MoS ₂ Layers	Friction Force (nN)	Conditions
MoS ₂ /Graphene on SiC(0001)	1	~1.0 - 2.5	Load dependent, compensated contact potential difference.
MoS ₂ /Graphene on SiC(0001)	2	~0.8 - 2.0	Load dependent, compensated contact potential difference.
MoS ₂ /Graphene on SiC(0001)	3	~0.6 - 1.8	Load dependent, compensated contact potential difference.
MoS ₂ /Graphene on SiC(0001)	4	~0.5 - 1.5	Load dependent, compensated contact potential difference.

Friction generally decreases with an increasing number of MoS₂ layers due to increased bending rigidity.

Experimental Protocols for Characterizing Van der Waals Interactions

A suite of experimental techniques is employed to probe the subtle yet significant van der Waals forces in MoS₂ heterostructures. These methods allow for the characterization of structural, vibrational, and electronic properties that are directly influenced by interlayer coupling.

Fabrication of MoS₂ Heterostructures

A common method for creating MoS₂ heterostructures for experimental analysis is through mechanical exfoliation and deterministic transfer.

Protocol for Mechanical Exfoliation and Transfer:

- **Substrate Preparation:** Begin with a clean substrate, typically Si/SiO₂. The substrate should be sonicated in acetone and isopropanol and then dried with nitrogen gas.
- **Mechanical Exfoliation:** Use high-quality MoS₂ crystals and other desired 2D materials. Press a piece of adhesive tape (e.g., Scotch tape) firmly onto the bulk crystal.
- **Cleavage:** Gently peel the tape off the crystal. The tape will now have several layers of MoS₂. Repeatedly fold and peel the tape onto a fresh section of the tape to progressively thin the layers.
- **Transfer to Substrate:** Press the tape with the exfoliated flakes onto the prepared Si/SiO₂ substrate. Gently peel back the tape, leaving behind flakes of varying thicknesses on the substrate.
- **Identification of Monolayers:** Use an optical microscope to identify monolayer flakes based on their optical contrast. Confirm the monolayer nature using Raman and photoluminescence spectroscopy.
- **Deterministic Transfer (for Heterostructures):**
 - A polymer stamp (e.g., polydimethylsiloxane, PDMS) is used to pick up a desired monolayer flake from its original substrate.

- Align the stamp with the target flake on another substrate under a microscope.
- Carefully bring the stamp into contact with the target flake to create the heterostructure.
- Slowly retract the stamp, leaving the transferred flake on top of the target.
- Annealing: To improve the interlayer contact and remove any trapped residues, the heterostructure is typically annealed in a vacuum or inert gas environment (e.g., Ar) at a moderate temperature (e.g., 200-300 °C).

Atomic Force Microscopy (AFM) for Topography and Frictional Force Measurements

AFM is a powerful tool for characterizing the surface morphology and frictional properties of MoS₂ heterostructures.

Protocol for AFM Analysis:

- Instrument Calibration: Calibrate the AFM scanner and cantilever spring constants according to the manufacturer's instructions.
- Topographical Imaging:
 - Operate the AFM in tapping mode or contact mode to obtain high-resolution topographical images of the heterostructure.
 - Use the height profile to confirm the thickness of the individual layers.
- Frictional Force Microscopy (FFM):
 - Operate the AFM in contact mode.
 - Scan the tip perpendicular to the long axis of the cantilever.
 - The torsional bending of the cantilever, detected by the photodiode, is proportional to the friction force.
 - Acquire friction maps simultaneously with the topography.

- Perform load-dependent friction measurements by varying the applied normal force and recording the corresponding friction.

Raman Spectroscopy for Probing Interlayer Coupling

Raman spectroscopy is highly sensitive to the vibrational modes of the crystal lattice, which are influenced by interlayer vdW forces. Low-frequency Raman spectroscopy is particularly effective for directly probing interlayer shear and breathing modes.

Protocol for Raman Spectroscopy:

- System Setup: Use a Raman spectrometer equipped with a high-resolution grating and a sensitive detector (e.g., a cooled CCD). A notch or edge filter is necessary to suppress the Rayleigh scattered light, especially for low-frequency measurements.
- Laser Excitation: Use a laser with a wavelength that is not strongly absorbed by the material to avoid sample damage (e.g., 532 nm or 633 nm). Keep the laser power low (typically < 1 mW) to prevent laser-induced heating and damage.
- Data Acquisition:
 - Focus the laser onto the desired area of the heterostructure using a microscope objective.
 - Acquire Raman spectra from the individual monolayer regions and the heterostructure region.
 - For low-frequency measurements, acquire spectra in the range of approximately 10-50 cm^{-1} .
- Data Analysis:
 - Analyze the high-frequency modes (e.g., E_{12g} and A_{1g} for MoS_2) for shifts in peak position and changes in peak width, which can indicate strain and doping effects due to interlayer interactions.
 - Identify the low-frequency interlayer shear and breathing modes in the heterostructure. The frequencies of these modes are directly related to the interlayer force constants.

Photoluminescence (PL) Spectroscopy for Investigating Electronic Structure

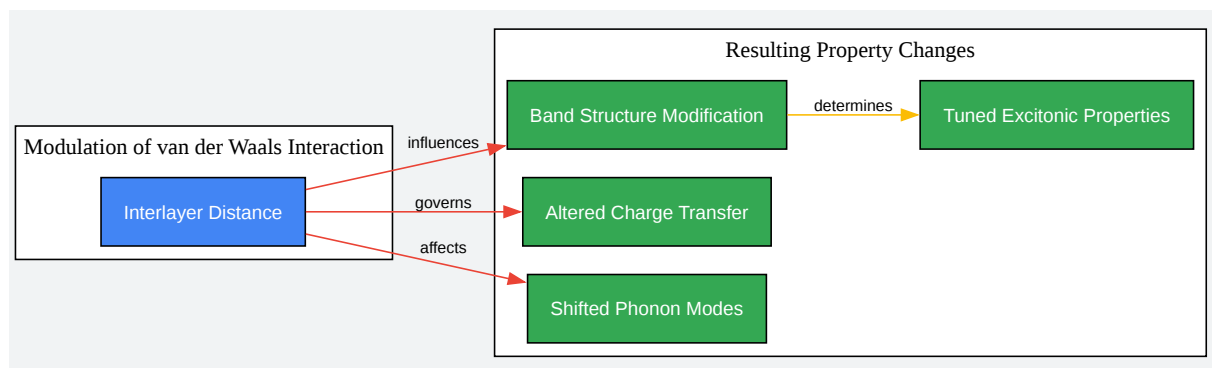
PL spectroscopy is a sensitive probe of the electronic band structure and excitonic properties of MoS₂ heterostructures, which are strongly affected by vdW interactions.

Protocol for PL Spectroscopy:

- System Setup: Use a micro-PL setup with a laser for excitation and a spectrometer with a CCD detector.
- Excitation: Excite the sample with a laser energy above the bandgap of MoS₂ (e.g., 532 nm).
- Data Acquisition:
 - Focus the laser onto the sample and collect the emitted photoluminescence.
 - Acquire PL spectra from the monolayer MoS₂ region and the heterostructure region.
- Data Analysis:
 - Analyze the PL spectra for changes in peak intensity, peak position (energy), and peak width.
 - PL quenching or enhancement in the heterostructure compared to the monolayer can indicate charge transfer between the layers.
 - Shifts in the exciton peak energy can be correlated with strain and changes in the dielectric environment due to the vdW interactions.

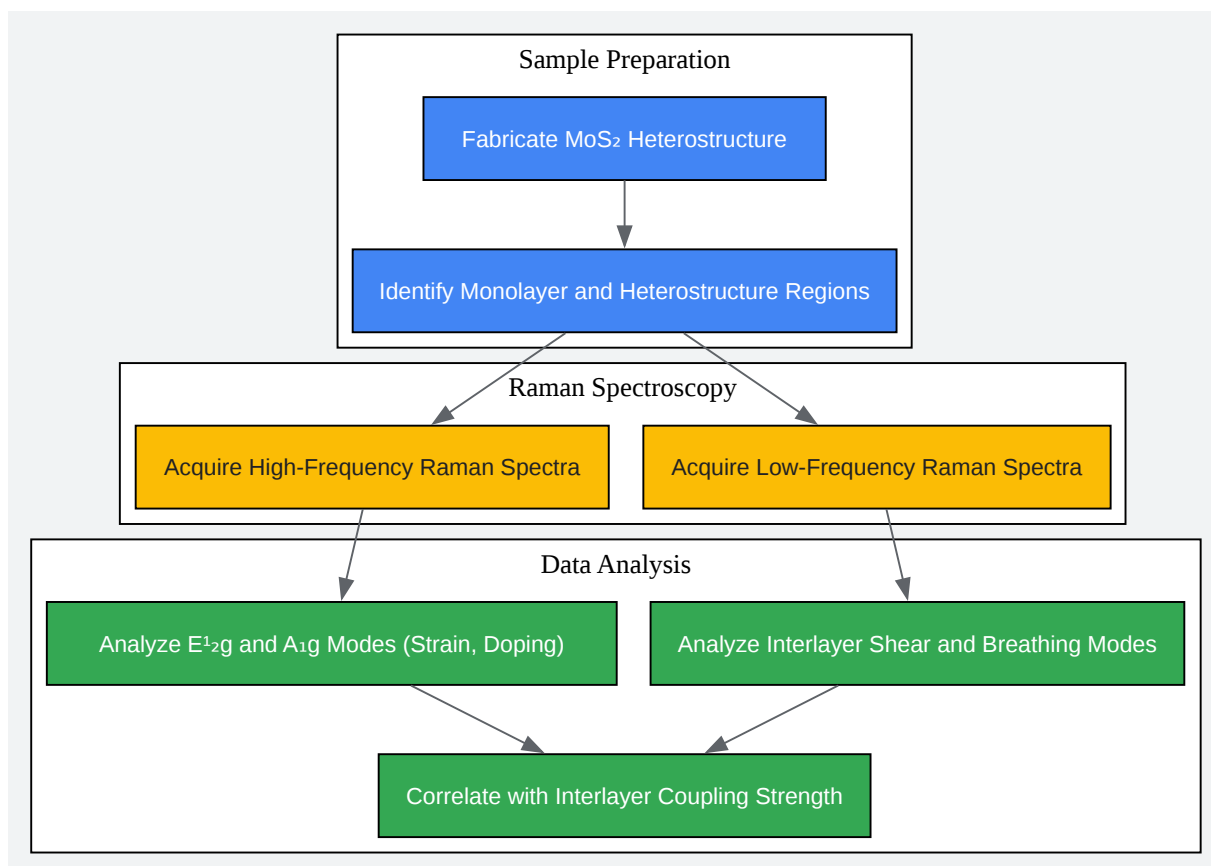
Visualizing the Impact and Investigation of Van der Waals Forces

Graphviz diagrams can be used to illustrate the logical relationships and experimental workflows associated with van der Waals forces in MoS₂ heterostructures.



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Caption: Influence of interlayer distance on the properties of MoS₂ heterostructures.



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Caption: Workflow for probing interlayer coupling using Raman spectroscopy.

Conclusion

Van der Waals forces are the cornerstone of the unique and tunable properties of MoS₂ heterostructures. A thorough understanding of these forces, facilitated by the experimental and analytical techniques outlined in this guide, is essential for the rational design of next-generation electronic, optoelectronic, and quantum devices. The ability to precisely engineer the interlayer interactions provides a powerful tool for tailoring the functionality of these

atomically thin materials, paving the way for innovations across a multitude of scientific and technological domains.

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